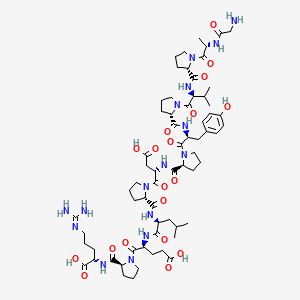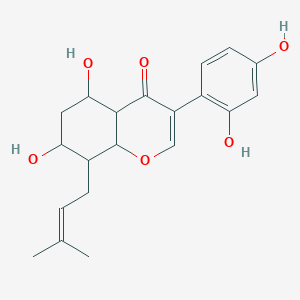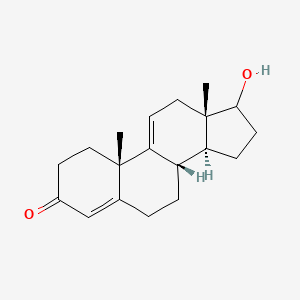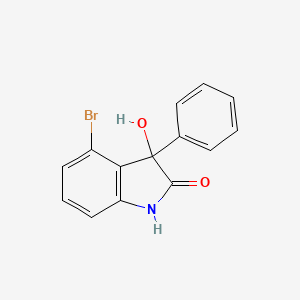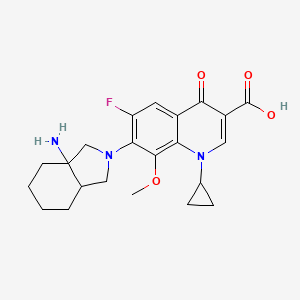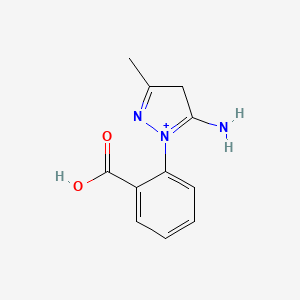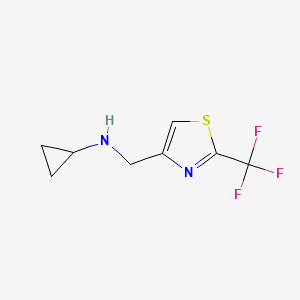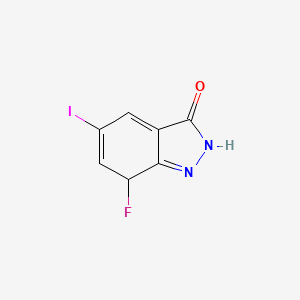
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- is a heterocyclic compound that belongs to the indazole family. This compound is characterized by the presence of a fluorine atom at the 7th position and an iodine atom at the 5th position of the indazole ring. The indazole core is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Métodos De Preparación
The synthesis of 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a substituted benzene derivative, followed by the introduction of the fluorine and iodine atoms through halogenation reactions. The final step often involves cyclization to form the indazole ring. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogenating agents and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparación Con Compuestos Similares
3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- can be compared with other indazole derivatives, such as:
3H-Indazol-3-one, 1,2-dihydro-: Lacks the fluorine and iodine substitutions, resulting in different chemical and biological properties.
7-Fluoro-1,2-dihydro-3H-indazol-3-one: Similar but lacks the iodine substitution.
5-Iodo-1,2-dihydro-3H-indazol-3-one: Similar but lacks the fluorine substitution.
The unique combination of fluorine and iodine atoms in 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- imparts distinct properties that differentiate it from these similar compounds .
Propiedades
Fórmula molecular |
C7H4FIN2O |
|---|---|
Peso molecular |
278.02 g/mol |
Nombre IUPAC |
7-fluoro-5-iodo-2,7-dihydroindazol-3-one |
InChI |
InChI=1S/C7H4FIN2O/c8-5-2-3(9)1-4-6(5)10-11-7(4)12/h1-2,5H,(H,11,12) |
Clave InChI |
WYDZBTUZTHTZGT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=NNC2=O)C1F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


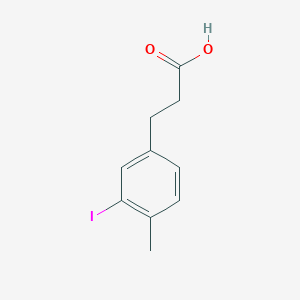
![5-[4-[[cis-4-(4,4-Difluoro-1-piperidinyl)cyclohexyl]amino]-6-quinazolinyl]-2-fluoro-3-pyridinol](/img/structure/B12327540.png)
